Cas no 2229405-59-6 (1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine)

1-(5-Methoxy-2-nitrophenyl)cyclopropylmethanamine is a specialized organic compound featuring a cyclopropylmethanamine moiety attached to a 5-methoxy-2-nitrophenyl scaffold. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both methoxy and nitro substituents on the aromatic ring enhances its versatility in further functionalization, enabling applications in cross-coupling reactions or reduction to amine derivatives. The cyclopropyl group contributes steric and electronic effects, which may influence the compound's binding properties in target interactions. Its well-defined molecular architecture makes it a valuable building block for exploratory synthetic chemistry and drug discovery efforts.
1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine structure
2229405-59-6 structure
商品名:1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine
CAS番号:2229405-59-6
MF:C11H14N2O3
メガワット:222.240462779999
CID:6284967
PubChem ID:165970773

1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine
    • [1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
    • 2229405-59-6
    • EN300-1793032
    • インチ: 1S/C11H14N2O3/c1-16-8-2-3-10(13(14)15)9(6-8)11(7-12)4-5-11/h2-3,6H,4-5,7,12H2,1H3
    • InChIKey: LWJZHIABPCEYEY-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=C(C=1)C1(CN)CC1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 222.10044231g/mol
  • どういたいしつりょう: 222.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 81.1Ų

1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1793032-5.0g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
5g
$3105.0 2023-05-23
Enamine
EN300-1793032-0.25g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
0.25g
$985.0 2023-09-19
Enamine
EN300-1793032-1g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
1g
$1070.0 2023-09-19
Enamine
EN300-1793032-5g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
5g
$3105.0 2023-09-19
Enamine
EN300-1793032-0.1g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
0.1g
$943.0 2023-09-19
Enamine
EN300-1793032-1.0g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
1g
$1070.0 2023-05-23
Enamine
EN300-1793032-2.5g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
2.5g
$2100.0 2023-09-19
Enamine
EN300-1793032-0.5g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
0.5g
$1027.0 2023-09-19
Enamine
EN300-1793032-10g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
10g
$4606.0 2023-09-19
Enamine
EN300-1793032-0.05g
[1-(5-methoxy-2-nitrophenyl)cyclopropyl]methanamine
2229405-59-6
0.05g
$900.0 2023-09-19

1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine 関連文献

1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 2229405-59-6 and Product Name: 1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine

The compound with the CAS number 2229405-59-6 and the product name 1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both a cyclopropyl group and a nitro-substituted aromatic ring makes this compound a versatile scaffold for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating aromatic rings with functional groups that can modulate biological activity. The 5-methoxy-2-nitrophenyl moiety in this compound is particularly noteworthy, as it has been shown to exhibit significant interactions with biological targets. This functional group is known to enhance binding affinity and selectivity, making it a valuable component in the design of small-molecule drugs.

The cyclopropylmethanamine portion of the molecule adds another layer of complexity, contributing to its unique pharmacophoric properties. Cyclopropyl groups are often incorporated into drug candidates due to their ability to improve metabolic stability and binding interactions. Additionally, the amine functionality provides a site for further derivatization, allowing for the creation of a diverse array of analogs with tailored biological activities.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the development of effective pharmaceuticals. The compound 1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine exemplifies this principle, as its molecular structure is designed to optimize interactions with biological targets while minimizing off-target effects. The nitro group, in particular, has been extensively studied for its ability to influence electronic properties and binding affinity.

Advances in computational chemistry have further enhanced the understanding of how structural modifications can impact biological activity. Molecular modeling studies have shown that small changes in the 5-methoxy-2-nitrophenyl ring can significantly alter the compound's interaction with enzymes and receptors. This has led to the development of more sophisticated strategies for drug design, where virtual screening is used to identify promising candidates before experimental validation.

The pharmaceutical industry is increasingly focusing on innovative approaches to address unmet medical needs. The compound 1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine represents a promising candidate for further investigation in this context. Its unique structural features make it an attractive scaffold for developing drugs targeting various diseases, including cancer and inflammatory disorders. The ability to fine-tune its properties through structural modifications offers a pathway to creating highly effective therapeutic agents.

In conclusion, the compound with CAS number 2229405-59-6 and product name 1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine is a significant contribution to pharmaceutical chemistry. Its innovative structure and potential applications in drug discovery underscore its importance as a research tool and a candidate for future therapeutic development. As research continues to uncover new insights into structure-activity relationships, compounds like this one will play a crucial role in advancing medical science.

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